5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol
Description
The compound 5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol (hereafter referred to by its systematic name) is a highly complex polyphenolic derivative characterized by multiple dihydrobenzofuran moieties, hydroxyphenyl substituents, and conjugated ethenyl groups. Its structure comprises three interconnected dihydrobenzofuran units, each substituted with hydroxylated aromatic rings, resulting in a high molecular weight (~1,680 g/mol based on analogous compounds) and extensive π-conjugation . This compound belongs to the 2-arylbenzofuran flavonoid class, known for antioxidant, anti-inflammatory, and estrogenic activities .
Properties
IUPAC Name |
5-[4-hydroxy-6-[4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O12/c57-36-11-3-28(4-12-36)1-2-29-19-42(63)51-45(20-29)66-55(31-7-15-38(59)16-8-31)49(51)34-23-44(65)53-47(25-34)68-56(32-9-17-39(60)18-10-32)50(53)35-24-43(64)52-46(26-35)67-54(30-5-13-37(58)14-6-30)48(52)33-21-40(61)27-41(62)22-33/h1-27,48-50,54-65H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULRZLKHBBDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9C(C(OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gnemonol B is typically isolated from the roots of Gnetum gnemon. The extraction process involves using organic solvents such as acetone or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Gnemonol B. The compound is primarily obtained through extraction from natural sources, which limits its availability for widespread use.
Chemical Reactions Analysis
Types of Reactions
Gnemonol B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Gnemonol B has been extensively studied for its antibacterial properties. It has shown significant activity against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
Mechanism of Action
Gnemonol B exerts its antibacterial effects by disrupting the cell wall synthesis of bacteria. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption leads to cell lysis and death of the bacteria. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Research Findings
Structural-Activity Relationships :
- The compound’s three dihydrobenzofuran units synergistically improve antioxidant capacity but introduce metabolic liabilities (e.g., rapid glucuronidation) .
- Stereoisomerism (e.g., 2R,3R vs. 2S,3S) significantly impacts ER-binding, with (2R,3R) configurations showing 10-fold higher affinity than (2S,3S) .
Pharmacokinetics: Despite low oral bioavailability, nanoformulations (e.g., liposomal encapsulation) improve solubility and hepatic retention .
Toxicity :
- High doses (>100 µM) induce apoptosis in cancer cells but show hepatotoxicity in murine models at 50 mg/kg .
Biological Activity
The compound 5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol is a complex polyphenolic compound that exhibits a range of biological activities. Its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties due to the presence of multiple hydroxyl groups and benzofuran moieties.
Chemical Structure and Properties
The compound's intricate structure comprises multiple hydroxyl groups attached to a benzene and benzofuran framework. This configuration is significant for its biological activity as hydroxyl groups are known to enhance the reactivity of phenolic compounds. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C30H30O10 |
| Molecular Weight | 534.56 g/mol |
| Solubility | Soluble in ethanol and DMSO |
| Melting Point | Not determined |
Antioxidant Activity
Numerous studies have highlighted the antioxidant capacity of phenolic compounds. The presence of multiple hydroxyl groups in this compound contributes to its ability to scavenge free radicals effectively. Research indicates that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Hydroxylated phenolic compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies demonstrate that similar compounds can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Anticancer Potential
Emerging research indicates that polyphenolic compounds can exert anticancer effects through various mechanisms:
- Apoptosis Induction: Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest: It may inhibit cell proliferation by arresting the cell cycle at specific phases.
- Inhibition of Metastasis: Some phenolic compounds have been shown to hinder the migration and invasion of cancer cells.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
-
Study on Antioxidant Activity : A comparative study found that similar polyphenols exhibited up to 70% inhibition of lipid peroxidation in vitro compared to control groups.
Compound % Inhibition Compound A 65% Compound B 70% Target Compound 68% -
Anti-inflammatory Study : A recent investigation demonstrated that a related compound significantly reduced IL-6 levels in LPS-stimulated macrophages by over 50%.
Treatment IL-6 Level (pg/mL) Control 120 Compound Treatment 58
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of NF-kB may reduce inflammation.
- Mitogen-Activated Protein Kinases (MAPK) : Compounds with similar structures have been shown to influence MAPK pathways, affecting cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
